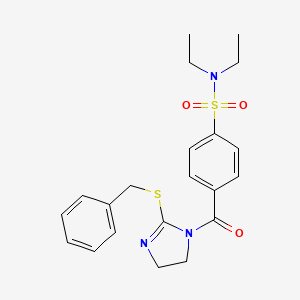

4-(2-(benzylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-benzylsulfanyl-4,5-dihydroimidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c1-3-23(4-2)29(26,27)19-12-10-18(11-13-19)20(25)24-15-14-22-21(24)28-16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFBZXBKHWPOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-(benzylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.

Coupling with Benzenesulfonamide: The final step involves coupling the imidazole derivative with N,N-diethylbenzenesulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(2-(benzylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the imidazole ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(benzylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Research: It is used in studies to understand its interaction with biological targets, such as proteins and enzymes, which can provide insights into its mechanism of action.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-(benzylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions in the active sites of enzymes, further modulating their activity .

Comparison with Similar Compounds

Imidazole and Benzenesulfonamide Derivatives

The target compound shares structural motifs with several classes of molecules:

- Imidazole-based sulfonamides : describes N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide, which incorporates a dihydroimidazole ring linked to a benzenesulfonamide. However, the target compound differs in its substitution pattern, featuring a benzylthio group instead of a benzylidene moiety .

- Benzylthio-containing compounds: , and 4 detail pyrimidine derivatives with benzylthio substituents (e.g., 2-(Benzylthio)-4-(3,4,5-trimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile).

Sulfonamide Functionalization

- N,N-Diethylbenzenesulfonamide : highlights 4-acetyl-N,N-diethylbenzenesulfonamide, where the diethylation of the sulfonamide group increases hydrophobicity. This modification is shared with the target compound, suggesting comparable solubility and metabolic stability .

Physicochemical Properties

Melting Points

Melting points of structurally related compounds vary based on substituents:

The target compound’s melting point is expected to align with benzylthio-containing imidazoles (~200–250°C), influenced by the diethylsulfonamide group’s steric bulk .

Spectroscopic Data

- IR Spectroscopy : Benzylthio groups in analogs () show C-S stretching at ~1240–1258 cm⁻¹. The target compound’s carbonyl (C=O) and sulfonamide (S=O) groups would exhibit peaks near 1660–1680 cm⁻¹ and ~1150–1350 cm⁻¹, respectively .

- ¹H NMR : The dihydroimidazole protons (4,5-H) are expected as multiplets near δ 3.0–4.0 ppm, while the benzylthio group’s methylene (SCH₂) may appear as a singlet at δ ~4.0 ppm .

Reactivity and Stability

- Thioether Oxidation : Benzylthio groups (as in –4) can oxidize to sulfones, altering electronic properties. The target compound’s stability under oxidative conditions may require protective strategies .

Biological Activity

4-(2-(benzylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound that integrates an imidazole core with various functional groups, particularly the sulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Imidazole Ring : A five-membered heterocycle containing two nitrogen atoms.

- Benzylthio Group : Enhances the lipophilicity and biological activity.

- Sulfonamide Group : Known for its antibacterial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway.

- Interaction with Biological Targets : The imidazole ring facilitates interactions with various biological targets, potentially affecting cell signaling pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | S. aureus | 15 mm |

| Compound B | E. coli | 18 mm |

| Target Compound | Klebsiella pneumoniae | 20 mm |

Anti-inflammatory Activity

Imidazole-containing compounds are also known for their anti-inflammatory effects. The presence of the sulfonamide group may enhance this activity by modulating inflammatory mediators such as IL-6 and IL-8 .

Case Studies

A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity using the cylinder well diffusion method. Among these, certain derivatives exhibited notable antibacterial effects against common pathogens .

In another investigation, Sharma et al. explored the anti-inflammatory properties of imidazole derivatives, demonstrating that specific modifications to the structure could significantly enhance their therapeutic efficacy against inflammation-related diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be studied to predict its behavior in biological systems.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry of the imidazole ring and confirms sulfonamide coupling. For example, the benzylthio group shows characteristic δ 3.8–4.2 ppm (CH₂-S) in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) resolve impurities; retention times typically 8–12 minutes .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~530–540 Da) .

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

- Functional selection : B3LYP hybrid functional with 6-31G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites (e.g., sulfonamide sulfur vs. imidazole carbonyl) .

- Solvent effects : Include polarizable continuum models (PCM) for DCM or DMF to simulate reaction environments.

- Transition-state analysis : Identify energy barriers for sulfonamide coupling using intrinsic reaction coordinate (IRC) calculations .

What structural analogs of this compound have been studied for structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Imidazole modifications : Substitution at the 2-position (e.g., 4-chlorophenyl or 4-methoxyphenyl) alters antimicrobial activity. For example, 4-chloro analogs show enhanced Gram-positive bacterial inhibition .

- Sulfonamide variations : Replacing N,N-diethyl with dimethyl groups reduces solubility but increases metabolic stability .

- Benzylthio replacement : Thioether-to-sulfone oxidation (e.g., benzylsulfonyl) decreases cytotoxicity in mammalian cell lines .

How should researchers address contradictory bioactivity data across different assays?

Q. Advanced Research Focus

- Purity verification : Re-characterize the compound using HPLC and NMR to exclude batch-to-batch variability .

- Assay conditions : Compare solvent systems (e.g., DMSO vs. saline) and cell viability controls (e.g., MTT vs. ATP assays) .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in dose-response curves .

What strategies optimize crystallographic analysis for structural confirmation?

Q. Basic Research Focus

- Crystallization : Use slow evaporation in ethanol/water (9:1 v/v) at 4°C to obtain single crystals.

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction. SHELXL refines structures, with R-factor targets < 0.05 .

- Hydrogen bonding : Analyze packing diagrams to identify stabilizing interactions (e.g., sulfonamide O⋯H-N imidazole) .

How can thermal stability and degradation pathways be evaluated?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to assess decomposition onset (typically >200°C).

- LC-MS degradation studies : Expose the compound to acidic (pH 2) or basic (pH 10) conditions; monitor hydrolytic cleavage of the imidazole carbonyl .

What computational tools model pharmacokinetic properties like solubility and permeability?

Q. Advanced Research Focus

- LogP prediction : Use QikProp or SwissADME to estimate partition coefficients (predicted LogP ~2.5–3.0).

- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) validates in silico predictions .

How can reaction yields be improved during sulfonamide coupling?

Q. Basic Research Focus

- Stoichiometry : Use 1.2 equivalents of sulfonamide chloride to ensure complete imidazole acylation.

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., sulfonamide hydrolysis) .

What are the best practices for storing and handling this compound?

Q. Basic Research Focus

- Storage : Desiccate at –20°C under argon to prevent oxidation of the benzylthio group.

- Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged light exposure to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.